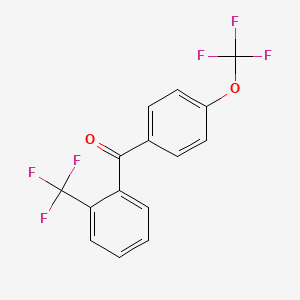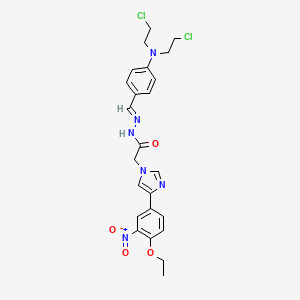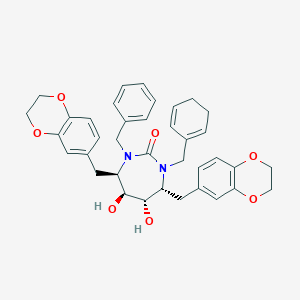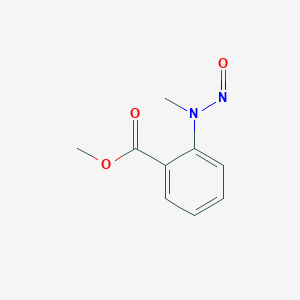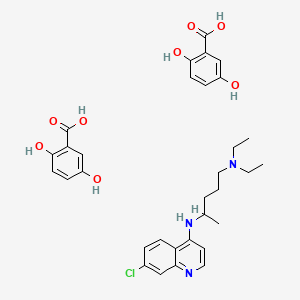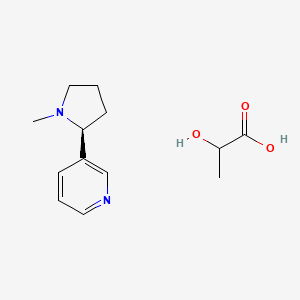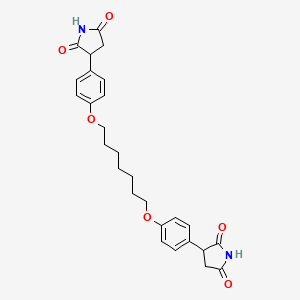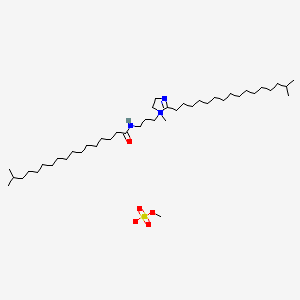
N,N'-Bis(3-ammonio-2-hydroxypropyl)-N,N,N',N'-tetramethyl-N,N'-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride: is a quaternary ammonium compound. It is known for its antimicrobial properties and is often used in various industrial and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride typically involves the reaction of N,N,N’,N’-tetramethyl-1,3-diaminopropane with epichlorohydrin. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The reaction mixture is then subjected to purification processes such as crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use as a disinfectant and antiseptic.
Industry: Utilized in water treatment processes and as a preservative in various formulations.
Wirkmechanismus
The antimicrobial action of N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria, fungi, and viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Didecyldimethylammonium chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride is unique due to its specific structure, which provides enhanced stability and efficacy in various applications compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
93951-13-4 |
|---|---|
Molekularformel |
C13H36Cl4N4O3 |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
(3-amino-2-hydroxypropyl)-[3-[(3-amino-2-hydroxypropyl)-dimethylazaniumyl]-2-hydroxypropyl]-dimethylazanium;dichloride;dihydrochloride |
InChI |
InChI=1S/C13H34N4O3.4ClH/c1-16(2,7-11(18)5-14)9-13(20)10-17(3,4)8-12(19)6-15;;;;/h11-13,18-20H,5-10,14-15H2,1-4H3;4*1H/q+2;;;;/p-2 |
InChI-Schlüssel |
NBQCSGOBMOOUSS-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(CC(CN)O)CC(C[N+](C)(C)CC(CN)O)O.Cl.Cl.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




